molecular formula C22H35NO6 B13432050 N,O-Diacetylbisoprolol

N,O-Diacetylbisoprolol

Cat. No.: B13432050
M. Wt: 409.5 g/mol
InChI Key: HQAWTGVLZMAXAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Diacetylbisoprolol typically involves the acetylation of bisoprolol. This can be achieved by reacting bisoprolol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,O-Diacetylbisoprolol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, bisoprolol.

    Medicine: Investigated for its potential as a modified beta-blocker with different pharmacokinetic properties.

    Industry: Potential use in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N,O-Diacetylbisoprolol is likely similar to that of bisoprolol, which involves the selective blocking of beta-1 adrenergic receptors. This reduces the heart rate and cardiac output, thereby lowering blood pressure. The acetylation may affect the compound’s binding affinity and selectivity, potentially altering its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H35NO6

Molecular Weight

409.5 g/mol

IUPAC Name

[1-[acetyl(propan-2-yl)amino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-yl] acetate

InChI

InChI=1S/C22H35NO6/c1-16(2)23(18(5)24)13-22(29-19(6)25)15-28-21-9-7-20(8-10-21)14-26-11-12-27-17(3)4/h7-10,16-17,22H,11-15H2,1-6H3

InChI Key

HQAWTGVLZMAXAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)OC(=O)C)C(=O)C

Origin of Product

United States

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